molecular formula C19H17F6N7O B560146 Enasidenib CAS No. 1446502-11-9

Enasidenib

Cat. No.: B560146
CAS No.: 1446502-11-9
M. Wt: 473.4 g/mol
InChI Key: DYLUUSLLRIQKOE-UHFFFAOYSA-N
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Description

Enasidenib (IDHIFA®) is a first-in-class, oral, small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2) enzymes. It was approved by the U.S. FDA in 2017 for relapsed/refractory acute myeloid leukemia (AML) with IDH2 mutations. This compound selectively binds to the allosteric site of mIDH2, stabilizing the enzyme in an inactive conformation and reducing the production of the oncometabolite D-2-hydroxyglutarate (2-HG) . This mechanism promotes myeloid differentiation and reduces leukemic blast proliferation. In clinical trials, this compound demonstrated an overall response rate (ORR) of 38.8% and a complete remission (CR) rate of 19.6% in relapsed/refractory AML, with median overall survival (OS) of 9.3 months . Common adverse effects include hyperbilirubinemia, differentiation syndrome, and electrolyte imbalances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enasidenib involves multiple steps, starting from commercially available starting materials. . The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of this compound is achieved through crystallization and chromatography techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Metabolic Reactions

Enasidenib undergoes extensive hepatic metabolism mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) .

Primary Metabolic Pathways

Enzyme SystemReaction TypeMetabolite(s)Contribution
CYP1A2Oxidation/N-dealkylationAGI-16903 (major)45%
CYP3A4HydroxylationMultiple minor metabolites30%
UGT1A1GlucuronidationGlucuronide conjugates25%
  • AGI-16903 : Formed via N-dealkylation, retains 10% of circulating radioactivity .
  • 2-Hydroxyglutarate (2-HG) suppression : this compound reduces 2-HG levels by >90% in IDH2-mutant AML patients .

In Vitro Metabolism Studies

  • CYP inhibition : this compound inhibits CYP1A2, CYP2C8, CYP2C9, and CYP2C19 at clinically relevant concentrations .
  • UGT induction : Upregulates UGT1A1 activity, increasing glucuronidation of co-administered drugs .

Excretion Pathways

This compound is eliminated primarily via hepatic routes:

RoutePercentage ExcretedUnchanged DrugKey Metabolites
Feces89%34%AGI-16903
Urine11%<1%Glucuronides
  • Half-life : 137 hours (terminal), leading to significant accumulation with once-daily dosing .
  • Steady-state kinetics : Achieved within 29 days, with 10-fold accumulation .

Drug-Drug Interactions (DDIs)

This compound modulates multiple drug-metabolizing enzymes and transporters:

TargetEffectClinical Implication
CYP3A4InductionReduced efficacy of CYP3A4 substrates
P-glycoprotein (P-gp)InhibitionIncreased bioavailability of P-gp substrates
OATP1B1/1B3InhibitionElevated statin toxicity risk

Notable Interactions

  • Strong CYP3A4 inducers (e.g., rifampin) : Reduce this compound AUC by 50% .
  • UGT1A1 substrates (e.g., irinotecan) : Increased toxicity due to competitive inhibition .

Stability and Degradation

  • Photostability : Degrades under UV light, necessitating storage in opaque containers .
  • pH sensitivity : Stable in gastric pH (1.2–3.0) but degrades rapidly in alkaline conditions .

Resistance Mechanisms

Comparison with Similar Compounds

Enasidenib is part of a growing class of IDH inhibitors. Key comparators include ivosidenib (IDH1 inhibitor) and vorasidenib (dual IDH1/2 inhibitor).

Target Specificity and Mechanism

Compound Target Binding Site Key Mechanism
This compound mIDH2 Homodimer interface Inhibits 2-HG production via allosteric binding; stabilizes open conformation
Ivosidenib mIDH1 Homodimer interface Similar allosteric inhibition of mIDH1, reducing 2-HG in IDH1-mutated AML
Vorasidenib mIDH1/mIDH2 Homodimer interface Dual inhibition with enhanced brain penetration; targets glioma

Structural Insights :

  • This compound and vorasidenib share a pseudosymmetric binding pose in their respective enzyme complexes, but vorasidenib’s dual targeting allows broader applicability .

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

Parameter This compound Ivosidenib Vorasidenib*
Cmax (ng/mL) ~1,200 (100 mg dose) ~1,500 (500 mg dose) Data pending
Tmax (h) 3–13 2–4 N/A
Accumulation Ratio 7.62 (AUC0-24) 3.5 (AUC0-24) N/A
2-HG Reduction 93% (plasma) 91% (plasma) 85% (preclinical)

*Vorasidenib data are preclinical or early-phase.

  • This compound exhibits significant accumulation during prolonged dosing, necessitating careful monitoring .
  • Both this compound and ivosidenib achieve >90% 2-HG suppression, correlating with clinical responses .

Clinical Efficacy

Outcome This compound (IDH2-mutant AML) Ivosidenib (IDH1-mutant AML)
ORR 38.8% 41.6%
CR Rate 19.6% 21.6%
Median OS 9.3 months 10.8 months
  • Vorasidenib: In gliomas, early trials show tumor regression and improved survival .

Resistance Mechanisms

  • This compound : Secondary IDH2 mutations (e.g., Q316E, I319M) disrupt hydrogen bonding or cause steric hindrance .
  • Ivosidenib : Resistance linked to IDH1 secondary mutations (e.g., IDH1-R132C) .
  • Both drugs show cross-resistance to chemotherapy but retain activity in combination regimens .

Combination Therapies

  • This compound + Azacitidine: Improved ORR (48% vs. 14% with azacitidine alone) and prolonged event-free survival (EFS) in newly diagnosed AML .
  • Ivosidenib + Venetoclax : Synergistic effects observed in preclinical models .
  • Vorasidenib is being tested with chemotherapy in gliomas .

Key Advantages and Limitations

Compound Advantages Limitations
This compound - Established efficacy in R/R AML - Limited CNS penetration
- Tolerable in elderly patients - Dose-dependent accumulation
Ivosidenib - High 2-HG suppression - Differentiation syndrome risk
Vorasidenib - Dual IDH1/2 inhibition - Early-phase data only
- Enhanced brain penetration

Biological Activity

Enasidenib (also known as IDHIFA) is an oral small molecule inhibitor specifically targeting mutant isocitrate dehydrogenase 2 (mIDH2). It plays a crucial role in the treatment of acute myeloid leukemia (AML) by inhibiting the enzymatic activity of mIDH2, which leads to the reduction of 2-hydroxyglutarate (2-HG) levels, a metabolite associated with tumorigenesis and poor differentiation of hematopoietic cells. This article explores the biological activity of this compound, including its mechanisms, clinical efficacy, and safety profile.

This compound functions by selectively inhibiting the mIDH2 enzyme, which is mutated in a subset of AML patients. The inhibition leads to decreased levels of 2-HG, which has been implicated in oncogenic processes. By reducing 2-HG levels, this compound promotes differentiation in hematopoietic cells, thereby counteracting the block in differentiation commonly seen in AML.

Key Mechanisms:

  • Inhibition of 2-HG Production : Reduces cellular levels of 2-HG, facilitating normal cellular differentiation.
  • Promotion of Erythroid Differentiation : this compound enhances erythroid differentiation in hematopoietic progenitors, increasing red blood cell production and potentially reducing transfusion dependence in treated patients .

Clinical Efficacy

This compound has been evaluated in several clinical trials, demonstrating significant efficacy in patients with relapsed or refractory AML harboring mIDH2 mutations.

Study Findings:

  • Phase 1/2 Trials : Initial studies showed an overall response rate (ORR) of approximately 40% in patients treated with this compound as a single agent .
  • Phase 3 Trial (NCT02577406) : Compared this compound to conventional care regimens (CCRs) in older patients with late-stage mIDH2 AML. Results indicated:
    • Overall Survival (OS) : Median OS was 6.5 months for this compound vs. 6.2 months for CCR.
    • Event-Free Survival (EFS) : Median EFS was significantly improved at 4.9 months for this compound compared to 2.6 months for CCR (HR = 0.68; P = .008).
    • Hematologic Improvement (HI) : Achieved in 42.4% of patients treated with this compound versus 11.2% with CCR .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse effects, primarily hematologic toxicities.

Common Adverse Events:

  • Hematologic Toxicities : Anemia (20%), lymphopenia (26%), neutropenia (13%), and thrombocytopenia (6%) were frequently observed during treatment cycles .
  • Non-Hematologic Events : Nausea and vomiting were common but typically mild to moderate in severity.

Case Studies

Several case studies have documented the efficacy of this compound in combination therapies:

  • Combination Therapy with Azacytidine : A case study reported a complete response in a patient with IDH2-mutated refractory AML when treated with this compound alongside azacytidine. This highlights the potential for combination therapies to enhance treatment outcomes .

Summary Table of Clinical Outcomes

Study TypePopulationORR (%)Median OS (months)Median EFS (months)HI (%)
Phase 1/2Relapsed/Refractory AML~40Not specifiedNot specifiedNot specified
Phase 3Older Patients with mIDH2 AML40.56.5 vs. 6.24.9 vs. 2.642.4 vs. 11.2

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Enasidenib’s selective inhibition of mutant IDH2 in AML?

this compound targets the neomorphic activity of mutant IDH2 (e.g., R140Q/R172K), which produces the oncometabolite 2-hydroxyglutarate (2-HG). By binding to the enzyme’s allosteric site, this compound blocks 2-HG production, restoring cellular differentiation in leukemic blasts . Methodologically, validate this mechanism using in vitro differentiation assays (e.g., CD11b/CD14 markers) coupled with LC-MS quantification of 2-HG levels in patient-derived AML cells .

Q. How do experimental models (e.g., murine or cell-line systems) recapitulate this compound’s clinical efficacy?

Use IDH2-mutant xenograft models to assess this compound’s differentiation effects. Monitor peripheral blood counts, bone marrow histology, and 2-HG suppression over time. Compare results to clinical trial data (e.g., 40% response rate in R/R AML) to evaluate translational relevance .

Q. What standardized assays are recommended for assessing this compound’s pharmacodynamic effects?

  • 2-HG quantification : Liquid chromatography-mass spectrometry (LC-MS) in serum or bone marrow .
  • Differentiation markers : Flow cytometry for CD34/CD117 (progenitor) vs. CD11b/CD14 (mature myeloid) .
  • Clonogenic assays : Measure colony-forming potential of IDH2-mutant cells post-treatment .

Q. How should researchers design in vitro studies to minimize confounding factors in this compound experiments?

  • Use isogenic cell lines (IDH2-mutant vs. wild-type) to isolate mutation-specific effects.
  • Control for off-target kinase inhibition via selectivity profiling (e.g., kinase panel screens) .
  • Include co-culture systems with stromal cells to mimic bone marrow microenvironment influences .

Q. What statistical approaches are optimal for analyzing survival data from this compound clinical trials?

Apply Kaplan-Meier analysis for overall survival (OS) and progression-free survival (PFS), stratified by IDH2 mutation subtype (R140 vs. R172). Use Cox proportional hazards models to adjust for covariates (e.g., prior therapies, co-occurring mutations) .

Advanced Research Questions

Q. How do co-occurring genetic mutations (e.g., FLT3-ITD, NPM1) modulate this compound response in AML?

Retrospectively analyze sequencing data from clinical cohorts (e.g., NCT01915498) to identify mutation clusters associated with resistance. For example, NRAS mutations correlate with reduced complete response rates (CR: 14% vs. 24% in NRAS wild-type) . Validate findings using CRISPR-edited primary AML cells to dissect epistatic interactions .

Q. What computational strategies predict this compound resistance due to IDH2 conformational changes?

Perform molecular dynamics (MD) simulations of IDH2-Enasidenib binding. Focus on mutations like Q316E (in trans configuration), which disrupt hydrogen bonding and reduce drug affinity . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers resolve contradictory survival outcomes in this compound trials (e.g., median OS 9.3 months vs. historical 3 months)?

Conduct meta-analyses adjusting for trial heterogeneity (e.g., patient age, mutation burden). Use landmark analysis to exclude early mortality bias. Compare this compound monotherapy vs. combination regimens (e.g., with azacitidine) in propensity score-matched cohorts .

Q. What biomarkers beyond IDH2 mutation status predict this compound-induced differentiation syndrome (IDH-DS)?

Profile serum cytokines (e.g., IL-6, TNF-α) and peripheral blast counts in patients developing IDH-DS. Use logistic regression to identify predictive thresholds (e.g., ≥15% blasts at baseline) . Validate in murine models by administering this compound with/without dexamethasone prophylaxis .

Q. How should translational studies integrate multi-omics data to optimize this compound combination therapies?

Design experiments using:

  • RNA-seq : Identify differentiation-related pathways (e.g., CEBPα activation) .
  • Metabolomics : Track 2-HG depletion and TCA cycle restoration .
  • CRISPR screens : Uncover synthetic lethal partners (e.g., BCL2 inhibitors) .

Q. Methodological Guidance

  • Data Contradictions : Address discrepancies (e.g., variable CR rates) by stratifying analyses by IDH2 mutation subtype, prior treatment lines, and co-mutation profiles .
  • Toxicity Analysis : Use ProTox-II in silico models to predict off-target effects (e.g., hepatotoxicity) and cross-validate with clinical trial safety data .
  • Clinical Trial Design : For combination studies, employ adaptive phase I/II designs with Bayesian escalation rules to minimize patient risk .

Properties

IUPAC Name

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUUSLLRIQKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027942
Record name Enasidenib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Enasidenib is a selective inhibitor of IDH2, a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation and DNA modification. Wild-type IDH proteins play a cruicial role in the Krebs/citric acid cycle where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In comparison, mutant forms of IDH2 enzyme mediates a neomorphic activity and catalyze reduction of α-KG to the (R) enantiomer of 2-hydroxyglutarate, which is associated with DNA and histone hypermethylation, altered gene expression and blocked cellular differentiation of hematopoietic progenitor cells. Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form. Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage.
Record name Enasidenib
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CAS No.

1446502-11-9
Record name 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol
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Record name Enasidenib [USAN:INN]
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Record name Enasidenib
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Record name Enasidenib
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Record name ENASIDENIB
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